Product packaging for 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine(Cat. No.:CAS No. 85665-56-1)

2,4-Dichloro-6-(decyloxy)-1,3,5-triazine

Cat. No.: B12675393
CAS No.: 85665-56-1
M. Wt: 306.23 g/mol
InChI Key: VBONADQAUSIQTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(decyloxy)-1,3,5-triazine (CAS 85665-56-1) is an organic compound with the molecular formula C13H21Cl2N3O and a molecular weight of 306.23 g·mol⁻¹ . It is characterized by a triazine ring core functionalized with two chlorine atoms and a decyloxy chain, contributing to its hydrophobic properties. This structure classifies it among the alkoxylated dichlorotriazine derivatives, a group known for their utility as reactive intermediates and building blocks in chemical synthesis . The compound's key structural feature is the presence of two chlorine atoms on the triazine ring, which are highly susceptible to nucleophilic substitution reactions . This reactivity allows researchers to use this compound as a versatile scaffold for constructing more complex molecules. The decyloxy chain provides lipophilicity, which can be leveraged to modify the properties of resulting compounds, such as enhancing their solubility in organic matrices or facilitating self-assembly processes . While specific biomedical or materials science applications for this exact compound are not extensively documented in the available literature, analogous dichlorotriazine derivatives are widely employed in diverse research fields. These include serving as cross-linking agents in polymer chemistry, intermediates for the synthesis of functional materials, and key precursors in the development of agrochemicals or pharmaceuticals . The reactivity of the dichlorotriazine core and the properties imparted by the alkoxy chain make this compound a compound of significant interest for exploratory synthetic research. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21Cl2N3O B12675393 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine CAS No. 85665-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85665-56-1

Molecular Formula

C13H21Cl2N3O

Molecular Weight

306.23 g/mol

IUPAC Name

2,4-dichloro-6-decoxy-1,3,5-triazine

InChI

InChI=1S/C13H21Cl2N3O/c1-2-3-4-5-6-7-8-9-10-19-13-17-11(14)16-12(15)18-13/h2-10H2,1H3

InChI Key

VBONADQAUSIQTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine

Precursor Chemistry and Synthesis of the 1,3,5-Triazine (B166579) Core

The foundational structure for this class of compounds is the symmetrical 1,3,5-triazine, or s-triazine, a six-membered heterocyclic aromatic ring with alternating carbon and nitrogen atoms. wikipedia.org The most crucial precursor for the synthesis of 2,4-dichloro-6-(decyloxy)-1,3,5-triazine and other substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgrsc.org

Cyanuric chloride is a white, crystalline solid produced industrially on a large scale. wikipedia.orgrsc.org The manufacturing process involves two primary, exothermic steps:

Chlorination of Hydrogen Cyanide: Hydrogen cyanide (HCN) is reacted with chlorine (Cl₂) to form cyanogen (B1215507) chloride (ClCN). wikipedia.orgchemcess.com This reaction is typically performed in a loop reactor at moderate temperatures of 20–40 °C. chemcess.com HCN + Cl₂ → ClCN + HCl

Trimerization of Cyanogen Chloride: The resulting cyanogen chloride is then purified and trimerized at high temperatures (over 300 °C) over an activated carbon catalyst to yield the stable 1,3,5-triazine ring of cyanuric chloride. wikipedia.orgchemcess.com 3 ClCN → (NCCl)₃

The high reactivity of the chlorine atoms on the cyanuric chloride molecule, which allows for their displacement by a wide range of nucleophiles, makes it the standard starting material for producing most triazine derivatives. wikipedia.orgresearchgate.netrsc.org

Regioselective Alkoxylation Techniques for Cyanuric Chloride Derivatives

The chemistry of cyanuric chloride is dominated by the sequential nucleophilic substitution of its three chlorine atoms. The reactivity of the remaining chlorine atoms decreases as each one is substituted, a property that is exploited to achieve regioselectivity. mdpi.comnih.gov The substitution of the first chlorine atom is highly facile, the second requires more forcing conditions, and the third is even more difficult. chemcess.commdpi.com This graduated reactivity allows for the stepwise and controlled synthesis of mono-, di-, and tri-substituted triazines. researchgate.net

To synthesize this compound, a single chlorine atom on the cyanuric chloride ring must be selectively replaced by a decyloxy group derived from decanol (B1663958). This is achieved through a nucleophilic substitution reaction under carefully controlled conditions.

An empirical rule, primarily established for reactions with amines but applicable in principle to other nucleophiles like alcohols, suggests a temperature-dependent substitution pattern. chemcess.com For mono-substitution, the reaction is typically carried out at a low temperature, generally in the range of 0–5 °C. chemcess.com In this procedure, cyanuric chloride is dissolved or suspended in a suitable inert solvent. Decanol, often in the presence of an acid scavenger such as sodium hydroxide (B78521) or a tertiary amine, is then added stoichiometrically to the cyanuric chloride solution. chemcess.com The base is crucial for neutralizing the hydrochloric acid (HCl) that is liberated during the reaction, driving the equilibrium towards the product. chemcess.com Maintaining the low temperature and controlling the stoichiometry to a near 1:1 molar ratio of decanol to cyanuric chloride are critical to prevent further substitution and the formation of di- or tri-alkoxylated byproducts.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,3,5-triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. rsc.org

The mechanism involves two main steps:

Nucleophilic Attack: The decanol, acting as a nucleophile (or more accurately, the decoxide anion formed in the presence of a base), attacks one of the electrophilic carbon atoms of the triazine ring. This leads to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, which temporarily disrupts the aromaticity of the ring. rsc.org

Leaving Group Departure: The aromaticity of the triazine ring is restored by the departure of the chloride ion, which is an excellent leaving group. rsc.org The liberated chloride ion combines with the proton from the alcohol (or the cation from the base) to form HCl, which is then neutralized by the base present in the reaction mixture.

This process results in the formation of the mono-substituted product, this compound.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Achieving a high yield and purity of this compound requires careful optimization of several key reaction parameters. The primary challenge is to maximize the formation of the mono-substituted product while minimizing the formation of di-substituted derivatives and hydrolysis byproducts. google.com

The choice of solvent is critical as it can significantly influence reaction rates, selectivity, and the solubility of reactants and products. Cyanuric chloride can be reacted in various solvent systems, including ketones (like acetone), hydrocarbons, and ethers (like tetrahydrofuran). chemcess.commdpi.comgoogle.com

Water-miscible solvents such as acetone (B3395972) can accelerate the unwanted hydrolysis of cyanuric chloride, especially if heat is not properly managed, which can lead to runaway reactions and the formation of cyanuric acid and its derivatives. chemcess.com Therefore, carrying out the reaction in a non-aqueous or biphasic system with an inert organic solvent is often preferred for alkoxylation reactions to suppress hydrolysis. The use of solvent mixtures, such as hydrocarbon-ketone systems, has been explored to optimize yields and product purity. google.com

Table 1: General Solvent Considerations for Cyanuric Chloride Reactions

Solvent Type Examples Characteristics & Effects on Reaction
Ketones Acetone, Methyl Ethyl Ketone Good solubility for cyanuric chloride; often used in aqueous systems, but can increase hydrolysis risk if temperature is not controlled. chemcess.comgoogle.com
Aromatic Hydrocarbons Toluene, Xylene Inert, non-polar; good for anhydrous reactions, reducing hydrolysis. May require higher temperatures for later substitutions. chemcess.com
Ethers Tetrahydrofuran (THF), Dioxane Good solvents for many organic reagents; often used for sequential substitutions. mdpi.com
Chlorinated Solvents Dichloromethane, Chlorobenzene Inert and effective, but may pose environmental concerns. researchgate.net

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Can react with cyanuric chloride to form Gold's reagent, so it is used for specific applications rather than simple substitutions. wikipedia.orgchemcess.com |

Temperature is arguably the most critical parameter for controlling the degree of substitution on the triazine ring. The distinct reactivity levels of the three chlorine atoms can be selectively targeted by adjusting the reaction temperature. chemcess.com

First Substitution: Occurs readily at low temperatures (e.g., 0–5 °C). chemcess.com

Second Substitution: Typically requires elevated temperatures (e.g., 30–50 °C). chemcess.com

Third Substitution: Often necessitates even higher temperatures (e.g., 70–100 °C or higher). chemcess.commdpi.com

For the synthesis of this compound, the reaction must be maintained in the low-temperature range to ensure only one chlorine atom reacts. Precise control of the stoichiometry is equally important. Using more than a molar equivalent of decanol will inevitably lead to the formation of 2-chloro-4,6-bis(decyloxy)-1,3,5-triazine, reducing the yield and purity of the desired mono-substituted product. google.com Therefore, a slight sub-stoichiometric or stoichiometric amount of the nucleophile is typically employed.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1,3,5-Triazine
2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)
2-chloro-4,6-bis(decyloxy)-1,3,5-triazine
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Acetone
Chlorobenzene
Cyanogen Chloride
Cyanuric Acid
Decanol
Dichloromethane
Dimethylformamide (DMF)
Dioxane
Gold's Reagent
Hydrochloric Acid
Hydrogen Cyanide
Methyl Ethyl Ketone
Sodium Hydroxide
Tetrahydrofuran (THF)
Toluene

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring catalyst-free reactions, minimizing solvent use, and employing alternative reaction media. The foundational reaction for synthesizing this compound is the nucleophilic substitution of one chlorine atom on cyanuric chloride with decanol. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise reaction. Typically, the first substitution occurs at low temperatures (around 0-5 °C), the second at room temperature, and the third at elevated temperatures. rsc.org

Catalyst-Free Approaches

The synthesis of this compound can be effectively achieved without the use of traditional metal or organocatalysts. In this context, "catalyst-free" refers to the absence of a substance that lowers the activation energy of the reaction. However, the reaction requires a base to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution of a chlorine atom on the cyanuric chloride ring by the hydroxyl group of decanol. This base is a stoichiometric reagent rather than a catalyst.

The reaction proceeds by dissolving cyanuric chloride in a suitable solvent and then adding decanol, followed by the controlled addition of an inorganic base like sodium hydroxide or sodium carbonate. Temperature control is critical to ensure mono-substitution and prevent the formation of di- and tri-substituted byproducts. The reaction is typically initiated at a low temperature, around 0°C, and then allowed to warm to room temperature. google.com While this method avoids catalysts that can be costly or environmentally harmful, the use of stoichiometric amounts of base is necessary for the reaction to proceed to completion.

Recent advancements in green chemistry have also highlighted the potential of visible-light-mediated reactions that can proceed without a photocatalyst, although this has been demonstrated for different types of reactions like cycloadditions. dcu.ie The applicability of such an approach to the synthesis of the target triazine derivative would require further investigation.

Solvent Minimization and Alternative Media

Reducing the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. Several strategies are being explored for the synthesis of substituted triazines, including the target compound.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles with reduced byproduct formation. mdpi.commonash.edu Microwave irradiation can provide rapid and uniform heating, and in some cases, reactions can be performed under solvent-free conditions. arkat-usa.orgresearchgate.net For the synthesis of this compound, a mixture of cyanuric chloride, decanol, and a solid-supported base could potentially be irradiated to yield the desired product with minimal solvent use.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. orgchemres.orgnih.govnih.gov This can lead to shorter reaction times and may allow for the use of less reactive reagents or milder conditions. youtube.com Ultrasound has been successfully used for the synthesis of various heterocyclic compounds, and its application to the synthesis of alkoxy-substituted dichlorotriazines presents a promising green alternative.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase containing the base and an organic phase containing the cyanuric chloride and decanol. wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction occurs. acsgcipr.org This can reduce the need for large volumes of organic solvents and can lead to increased reaction rates and yields. crdeepjournal.org

Alternative Solvents:

Ionic Liquids (ILs): These are salts with low melting points that can act as solvents for a wide range of chemical reactions. dcu.ieuni-due.de Their negligible vapor pressure makes them an environmentally benign alternative to volatile organic compounds. ILs can also act as catalysts in some reactions. Their use in the synthesis of triazine derivatives is an active area of research. mdpi.com

Deep Eutectic Solvents (DES): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable. Their potential as a reaction medium for the synthesis of this compound is a promising area for green chemistry research.

Table 1: Comparison of Green Synthetic Methodologies for Substituted Triazines

MethodologyGeneral PrinciplePotential Advantages for Synthesis of this compoundConsiderations
Catalyst-Free (Base-Mediated)Reaction of cyanuric chloride with decanol in the presence of a stoichiometric base.Avoids potentially toxic and expensive catalysts. Simple procedure.Requires stoichiometric amounts of base; generates salt as a byproduct.
Microwave-AssistedUse of microwave irradiation to accelerate the reaction. mdpi.comReduced reaction times, higher yields, potential for solvent-free conditions. arkat-usa.orgresearchgate.netRequires specialized equipment; scalability can be a challenge.
Ultrasound-AssistedApplication of ultrasonic waves to enhance reaction rates. nih.govnih.govShorter reaction times, improved yields, can be performed at lower temperatures. youtube.comRequires specialized equipment; potential for localized high temperatures.
Phase-Transfer Catalysis (PTC)Use of a catalyst to facilitate reaction between immiscible phases. wikipedia.orgReduces the need for large volumes of organic solvents, can use water as a solvent. crdeepjournal.orgRequires a phase-transfer catalyst; potential for catalyst separation issues.
Ionic Liquids/Deep Eutectic SolventsUse of non-volatile, often recyclable solvents. uni-due.deEnvironmentally benign alternative to volatile organic solvents; can enhance reaction rates.Can be expensive; viscosity may pose challenges; product separation can be difficult.

Scale-Up Considerations for Laboratory to Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Reaction Control and Heat Management: The reaction of cyanuric chloride with decanol is exothermic. On a large scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions. This is critical for selectively achieving mono-substitution and minimizing the formation of di- and tri-substituted impurities. Industrial reactors with advanced cooling systems and precise temperature control are necessary.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, particularly if the reaction involves multiple phases (e.g., solid base, liquid reactants), is vital for achieving high conversion rates and consistent product quality. Inadequate mixing can lead to localized "hot spots" and an increase in byproduct formation. The viscosity of the reaction mixture, which may increase with the concentration of the long-chain decyloxy-substituted triazine, also needs to be considered in the design of the stirring system.

Raw Material Handling and Dosing: Cyanuric chloride is a moisture-sensitive and corrosive solid. Its handling on an industrial scale requires specialized equipment to prevent exposure and degradation. The accurate and controlled addition of reactants, especially the base, is critical to manage the reaction rate and temperature.

Process Automation and Safety: For large-scale production, automation of the process is key to ensuring reproducibility, minimizing human error, and enhancing safety. This includes automated control of temperature, reactant addition, and monitoring of reaction progress. A thorough risk assessment, including a Hazard and Operability (HAZOP) study, is essential to identify and mitigate potential safety hazards associated with the chemicals and the process.

Alternative Reactor Technologies: The use of continuous flow reactors is an increasingly attractive option for the scale-up of fine chemical production. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety compared to traditional batch reactors. This technology could be particularly advantageous for the synthesis of this compound, allowing for better control over the exothermic reaction and potentially improving product selectivity and yield.

Reactivity Profiles and Derivatization Chemistry of 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine

Nucleophilic Aromatic Substitution Reactions on the Triazine Ring

The core reactivity of 2,4-dichloro-6-(decyloxy)-1,3,5-triazine lies in nucleophilic aromatic substitution (SNAr) reactions. The triazine ring, being electron-deficient, is highly susceptible to attack by nucleophiles. The two chlorine atoms are excellent leaving groups, facilitating these substitution reactions.

Sequential Displacement of Chlorine Atoms

The substitution of the two chlorine atoms in this compound proceeds in a stepwise manner. The reactivity of the chlorine atoms is significantly different, allowing for selective monosubstitution or disubstitution by controlling the reaction conditions, most notably the temperature. This principle is well-established for analogous 2,4-dichloro-s-triazine derivatives. mdpi.comnih.govresearchgate.net

The general pathway for sequential substitution can be outlined as follows:

First Substitution: The first chlorine atom is the most reactive and can be displaced by a nucleophile at lower temperatures, typically around 0-5 °C. This yields a monosubstituted product where one chlorine atom is replaced by the incoming nucleophile.

Second Substitution: The second chlorine atom is less reactive due to the electronic effect of the newly introduced group. Its displacement requires more forcing conditions, such as higher temperatures (room temperature to reflux), to proceed to completion.

This differential reactivity is crucial for the synthesis of unsymmetrical triazine derivatives, where two different nucleophiles can be introduced sequentially.

Investigation of Differential Reactivity of Chlorine Substituents

The differential reactivity of the two chlorine atoms is a cornerstone of triazine chemistry. mdpi.comresearchgate.net After the initial substitution of one chlorine atom on the parent cyanuric chloride with a decyloxy group, the resulting this compound has two chemically equivalent but sequentially reactive chlorine atoms. The introduction of the first nucleophile onto this molecule deactivates the remaining chlorine atom towards further substitution.

The ease of displacement follows a predictable order based on the nucleophilicity of the attacking species. Experimental and theoretical studies on the parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), have established a general reactivity hierarchy for various nucleophiles. nih.govfrontiersin.org

Table 1: General Reactivity Order of Nucleophiles with Dichlorotriazines

Nucleophile TypeGeneral ReactivityTypical Reaction Conditions for First Substitution
Alcohols (ROH)High0 °C
Thiols (RSH)Moderate0 °C to Room Temperature
Amines (RNH₂)Low to ModerateRoom Temperature

This table is based on established principles for cyanuric chloride and its derivatives.

This predictable reactivity allows for the strategic design of synthetic pathways to achieve specific substitution patterns.

Influence of Decyloxy Group on Reactivity and Selectivity

The decyloxy group (-OC₁₀H₂₁) exerts a significant influence on the reactivity and selectivity of the remaining chlorine atoms. Its effects are twofold:

Steric and Physical Effects: The long, flexible decyl chain introduces considerable steric bulk near the triazine core. While not directly shielding the chlorine atoms to a great extent, it can influence the approach of bulky nucleophiles. More importantly, the long alkyl chain significantly increases the lipophilicity and solubility of the molecule in organic solvents. This can be advantageous in reactions requiring non-polar media and can influence the choice of solvents and reaction conditions. The increased chain length may also reduce intermolecular aggregation, which can sometimes affect reaction rates. researchgate.net

Aminolysis Reactions for Novel Triazine Amine Derivatives

The reaction of this compound with amines (aminolysis) is a widely used method to generate a diverse library of amino-triazine derivatives. By controlling the stoichiometry and reaction temperature, either one or both chlorine atoms can be replaced by amino groups.

For instance, reacting the title compound with one equivalent of a primary or secondary amine at room temperature would be expected to yield the corresponding 2-chloro-4-amino-6-(decyloxy)-1,3,5-triazine. Subsequent reaction with a different amine at an elevated temperature would then produce an unsymmetrical di-amino derivative. This stepwise approach is fundamental in the synthesis of various biologically active compounds and functional materials. researchgate.netresearchgate.net

Table 2: Representative Aminolysis Reactions

Amine NucleophileExpected Product (Monosubstitution)Expected Product (Disubstitution)
Aniline2-Chloro-4-(phenylamino)-6-(decyloxy)-1,3,5-triazine2,4-Bis(phenylamino)-6-(decyloxy)-1,3,5-triazine
Morpholine2-Chloro-4-morpholino-6-(decyloxy)-1,3,5-triazine2,4-Dimorpholino-6-(decyloxy)-1,3,5-triazine
Isopropylamine2-Chloro-4-(isopropylamino)-6-(decyloxy)-1,3,5-triazine2,4-Bis(isopropylamino)-6-(decyloxy)-1,3,5-triazine

This table illustrates expected products based on known reactivity patterns of dichlorotriazines.

Alcoholysis and Thiolysis Reactions for Ether and Thioether Derivatives

Following the general reactivity trend, alcohols (alcoholysis) and thiols (thiolysis) can also serve as effective nucleophiles to displace the chlorine atoms of this compound. These reactions lead to the formation of triazine ethers and thioethers, respectively.

Typically, these reactions are carried out in the presence of a base (e.g., sodium hydroxide (B78521), triethylamine) to deprotonate the alcohol or thiol, thereby generating the more potent alkoxide or thiolate nucleophile. The first substitution with an alkoxide or thiolate is generally performed at low temperatures (e.g., 0 °C). The introduction of a second, different alkoxy or thioalkoxy group would require higher temperatures to overcome the deactivating effect of the first substituent. mdpi.com

Reactions with Carbon-Nucleophiles and Organometallic Reagents

While less common than reactions with heteroatom nucleophiles, this compound can react with certain carbon-based nucleophiles and organometallic reagents. These reactions are crucial for forming carbon-carbon bonds with the triazine ring.

For related dichlorotriazines, Suzuki-Miyaura coupling reactions have been successfully employed. google.com This palladium-catalyzed cross-coupling reaction would involve reacting this compound with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This method is particularly valuable for synthesizing aryl-substituted triazines.

Grignard reagents (RMgX) have also been used to introduce alkyl or aryl groups onto the triazine ring. However, these reactions often require careful control of conditions to avoid side reactions, given the high reactivity of Grignard reagents. The reaction of this compound with a Grignard reagent would likely lead to the substitution of one or both chlorine atoms with the corresponding alkyl or aryl group.

Polymerization and Oligomerization via Reactive Sites of the Chemical Compound

The difunctional nature of this compound, conferred by its two chlorine atoms, makes it a suitable monomer for step-growth polymerization. By reacting with complementary difunctional nucleophiles, a variety of linear or branched polymers can be synthesized.

This compound can undergo polycondensation with various binucleophilic reagents, such as diamines and bisphenols, to yield triazine-based polymers. These reactions proceed via sequential nucleophilic substitution of the two chlorine atoms. The reactivity of the second chlorine is typically lower than the first, a common characteristic in substituted triazines. nih.gov

Analogous studies on similar 2,4-dichloro-6-alkoxy-1,3,5-triazines demonstrate the feasibility of these polymerizations. For instance, the interfacial polycondensation of 2,4-dichloro-6-ethoxy-s-triazine with bisphenol A, using a phase-transfer catalyst, has been shown to produce polyethers with interesting thermal and mechanical properties. capes.gov.br The reaction conditions for such polymerizations are critical and must be optimized to achieve high molecular weight polymers. capes.gov.br

Similarly, polycondensation with aliphatic or aromatic diamines leads to the formation of polyguanamines. Research on the polymerization of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) with various diamines has resulted in polymers with high thermal stability. ossila.com The choice of comonomer (diamine or bisphenol), solvent, and reaction temperature significantly influences the final properties of the resulting polymer, such as solubility, thermal stability, and molecular weight. researchgate.net

Table 1: Representative Polycondensation Reactions with Dichlorotriazine Monomers

Dichlorotriazine MonomerCo-monomerPolymer TypeTypical Reaction ConditionsResulting Polymer PropertiesReference
2,4-dichloro-6-ethoxy-s-triazineBisphenol APolyetherPhase-transfer catalyzed interfacial polycondensationInteresting mechanical and thermal properties capes.gov.br
2,4-dichloro-6-phenyl-1,3,5-triazineAliphatic DiaminesPolyguanamineTwo-phase polymerization (nitrobenzene/aq. NaHCO₃) at 100°CHigh molecular weight (Mn up to 12,400) researchgate.net
2-amino-4,6-dichloro-1,3,5-triazine4,4'-(hexafluoropropane-2,2-diyl)dianilineLinear PolyguanamineSolution polycondensation with K₂CO₃ as a baseHigh molecular weight (Mn ~46,000) researchgate.net

This table presents data for analogous compounds to illustrate the polycondensation potential of this compound.

The two reactive chlorine atoms on the triazine ring allow this compound to function as an effective cross-linking agent for polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This is particularly relevant in modifying natural polymers like cellulose (B213188).

The primary application for dichlorotriazine-based cross-linkers is in the treatment of cellulose fibers, such as those in cotton or Lyocell, to improve properties like crease resistance, dimensional stability, and to reduce fibrillation (the tendency of fibers to split). proquest.com The cross-linking reaction involves the formation of stable ether linkages between the hydroxyl groups of adjacent cellulose chains and the triazine ring.

The process typically occurs under alkaline conditions, which facilitate the deprotonation of the cellulose hydroxyl groups, enhancing their nucleophilicity. The first substitution reaction occurs at a lower temperature, while the second substitution to complete the cross-link often requires more forcing conditions, such as heating. nih.gov The degree of cross-linking can be controlled by adjusting the concentration of the dichlorotriazine agent, the reaction temperature, and the pH. nih.gov Various cross-linking agents are used to form hydrogels from cellulose, with the choice of agent affecting the final properties like swelling capacity and mechanical strength. nih.govajrconline.org For instance, cross-linkers with more complex structures and a higher number of reactive groups tend to create denser polymer matrices with greater thermal stability. mdpi.com

Table 2: Cross-linking Agents for Cellulose and Their Effects

Cross-linking Agent FamilyExample AgentReactive GroupsEffect on CelluloseReference
Dichlorotriazines2,4-dichloro-6-alkoxy-1,3,5-triazineDichloroForms ether bonds with -OH groups, reduces fiber fibrillation proquest.com
EpoxidesEpichlorohydrin (ECH)Epoxy, ChloroForms ether bonds, improves mechanical and thermal properties mdpi.com
AldehydesGlutaraldehyde (GA)DialdehydeForms acetal (B89532) linkages, increases thermal stability and strength nih.govajrconline.org

This table provides a comparative overview of different cross-linking chemistries applicable to polymers like cellulose, contextualizing the role of the dichloro-functionality.

Functionalization of the Decyloxy Side Chain (e.g., Terminal Modifications)

While the primary reactive sites of this compound are the two chlorine atoms, the decyloxy side chain also presents possibilities for chemical modification, particularly at its terminal (ω) position. Such modifications are less common and more challenging than reactions at the triazine core but could be employed to introduce new functionalities.

There is limited specific literature on the functionalization of the decyloxy group on this particular triazine. However, general methodologies for the terminal functionalization of long-chain alkanes and ethers can be considered as potential routes. proquest.com One of the most explored strategies is selective terminal oxidation. This can be achieved through various catalytic or biological methods to convert the terminal methyl group into a hydroxyl, aldehyde, or carboxylic acid group. proquest.comresearchgate.net

Catalytic Oxidation: Certain catalyst systems have been investigated for the selective oxidation of the terminal methyl group of long-chain alkanes. proquest.com This remains a significant challenge due to the higher reactivity of the internal methylene (B1212753) (CH₂) groups compared to the terminal methyl (CH₃) group. proquest.com

Biocatalysis/Microbial Oxidation: Some microorganisms and their isolated enzymes (e.g., cytochrome P450 monooxygenases) are known to perform highly selective terminal (ω-oxidation) on alkanes and fatty acids to produce terminal alcohols and dicarboxylic acids. researchgate.netnih.govresearchgate.net This pathway represents a potential green chemistry route to introduce a terminal functional group onto the decyloxy chain.

These modifications, if successfully applied, would transform the passive decyloxy chain into a functional handle, allowing for further derivatization, such as grafting other molecules or altering the solubility and surface properties of polymers derived from this monomer.

Table 3: Potential Terminal Functionalization Reactions for the Decyloxy Chain

Reaction TypeReagents/CatalystPotential Product Functional GroupKey ChallengeReference (General Methodology)
Terminal OxidationSelective Oxidation Catalysts-OH, -CHO, -COOHAchieving high regioselectivity over internal oxidation proquest.com
Biocatalytic OxidationP450 Monooxygenases, Whole-cell biocatalysts-OH, -COOHSubstrate specificity, reaction scale-up researchgate.netnih.govresearchgate.net

This table outlines hypothetical functionalization routes for the decyloxy side chain based on established chemistries for long-chain alkanes.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine and Its Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, NOESY, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of 2,4-dichloro-6-(decyloxy)-1,3,5-triazine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are crucial for piecing together the complete molecular puzzle.

2D NMR Techniques: Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the decyloxy chain, establishing the connectivity of the methylene (B1212753) groups. For more complex substituted triazines, Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, providing a clear map of the C-H bonds. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are pivotal in determining the spatial proximity of protons. tdx.cat For this compound, NOESY can confirm the conformation of the decyloxy chain relative to the triazine ring. In derivatives where rotamers exist, NOESY can detect chemical exchange between these conformers. tdx.cat

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is arguably one of the most powerful tools for this class of compounds, as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netyoutube.com This is particularly useful for connecting the decyloxy chain to the triazine ring. For instance, correlations would be expected between the protons on the first methylene group of the decyloxy chain and the carbon atom of the triazine ring to which the oxygen is attached. It also helps in assigning quaternary carbons within the triazine ring. researchgate.net

A general approach to the NMR analysis of such a compound would involve:

¹H and ¹³C NMR: Initial identification of proton and carbon environments.

COSY: Elucidation of the spin systems within the decyloxy chain.

HSQC: Direct correlation of protons to their attached carbons.

HMBC: Confirmation of the connection between the decyloxy substituent and the triazine core, and assignment of quaternary carbons. researchgate.netresearchgate.net

NOESY: Investigation of through-space interactions and conformational preferences. tdx.catresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is crucial for confirming the molecular formula of the synthesized compound and distinguishing it from other potential products with the same nominal mass. For a related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, the exact mass is a key identifier. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. nih.govnih.govrsc.org By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The resulting fragment ions provide valuable information about the compound's structure. For dichlorotriazine derivatives, characteristic fragmentation patterns often involve the loss of chlorine atoms, cleavage of the substituent side chain, and fragmentation of the triazine ring itself. capes.gov.br These studies are instrumental in understanding the stability of different bonds within the molecule and can aid in the structural elucidation of unknown derivatives.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Furthermore, this technique reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.orgresearchgate.net The analysis of intermolecular interactions, such as hydrogen bonds (if applicable in derivatives), π-stacking between triazine rings, and van der Waals forces, is crucial for understanding the solid-state properties of the material. nih.gov In some triazine derivatives, the crystal packing can be influenced by the presence of solvent molecules. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Frequencies and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. americanpharmaceuticalreview.comnih.gov

Characteristic Group Frequencies:

Triazine Ring: The 1,3,5-triazine (B166579) ring exhibits characteristic stretching and bending vibrations. These are often observed in the fingerprint region of the IR and Raman spectra. scispace.com

C-Cl Bonds: The stretching vibrations of the carbon-chlorine bonds are expected to appear in the lower frequency region of the spectrum.

C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the ether linkage in the decyloxy group will give rise to distinct peaks.

Alkyl Chain: The C-H stretching and bending vibrations of the decyloxy chain will be prominent in the spectra.

The table below summarizes expected vibrational frequencies for key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850-2960
C-H (alkyl)Bending1350-1470
C-O (ether)Stretching1050-1250
C=N (triazine)Stretching1500-1600
C-ClStretching600-800

Intermolecular Interactions: Subtle shifts in vibrational frequencies can provide evidence for intermolecular interactions within the solid state. acs.orgnih.govnih.gov For instance, changes in the triazine ring vibrations could indicate π-π stacking interactions between adjacent molecules. These techniques are complementary to X-ray diffraction for understanding the forces that govern the solid-state structure. americanpharmaceuticalreview.com

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties Correlation

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The 1,3,5-triazine core is an electron-deficient system, and its electronic properties are influenced by the attached substituents. rsc.orgresearchgate.net

The absorption spectrum of this compound is expected to show bands corresponding to π → π* and n → π* transitions. The chlorine atoms and the decyloxy group, as substituents, will modulate the energy levels of the molecular orbitals and thus the wavelengths of these transitions. For instance, the lone pairs on the oxygen and chlorine atoms can participate in n → π* transitions. The correlation of these electronic transitions with the molecular structure provides valuable information about the compound's optical properties. In related triazine-based systems designed for applications like UV absorbers, UV-Vis spectroscopy is a primary tool for characterizing their efficiency in absorbing ultraviolet light. sarex.com

Other Advanced Analytical Methods (e.g., CHN Analysis for Purity, DSC/TGA for Thermal Behavior of Derived Materials/Polymers)

Beyond spectroscopic elucidation, a comprehensive characterization of this compound and its derivatives involves a suite of analytical techniques aimed at determining elemental composition, purity, and thermal properties. These methods are crucial for quality control of the synthesized compound and for understanding the performance of materials derived from it.

CHN Analysis for Purity Assessment

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

Table 1: Representative Elemental Analysis Data for a Substituted Triazine Derivative

Element Theoretical % Found %
Carbon (C) 70.81 70.81
Hydrogen (H) 6.16 6.21
Nitrogen (N) 15.29 15.29

Data presented for a representative C₂₇H₂₈N₅Cl compound to illustrate the methodology. chemrxiv.org

Any significant deviation from the theoretical percentages would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

DSC/TGA for Thermal Behavior of Derived Materials/Polymers

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal thermal analysis techniques used to characterize materials derived from this compound, such as polymers and composites. The triazine moiety can be incorporated into polymeric structures to enhance their thermal stability and flame retardant properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability of the material, including the onset of decomposition and the amount of residual char at high temperatures. A higher decomposition temperature and a greater char yield are desirable for applications requiring high thermal resistance.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The Tg is particularly important for polymers as it defines the upper-temperature limit for their application in a rigid state.

The incorporation of triazine units into polymer backbones, such as in polyimides or poly(organophosphazenes), has been shown to significantly enhance their thermal properties. chemrxiv.orgnih.gov For instance, polyimides containing DOPO-substituted triazine units exhibit high thermal stability, with the main decomposition step occurring in the range of 490–516 °C. nih.gov Similarly, poly(organophosphazenes) with triazine side groups demonstrate decomposition temperatures (Td) at 10% weight loss in the range of 240-370 °C, which is comparable to other thermally robust polyphosphazenes. chemrxiv.org

Table 2: Illustrative Thermal Properties of Polymers Containing Triazine Moieties

Polymer Type Decomposition Temperature (T₅ or Td₅, °C) Char Yield at 800 °C (%)
Polyimide with ether and triazine units (PI1) 336 46.44
Polyimide with 6F and triazine units (PI2) 352 Not Reported
Polyimide with isopropylidene and triazine units (PI3) 339 53.05

T₅ represents the temperature at which 5% weight loss occurs. nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. For 2,4-dichloro-6-(decyloxy)-1,3,5-triazine, the electronic structure is significantly influenced by the electron-withdrawing nature of the triazine ring and the chlorine atoms, as well as the electron-donating character of the decyloxy group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. irjweb.com

In derivatives of 1,3,5-triazine (B166579), the HOMO is often localized on the substituent groups, while the LUMO is typically found on the triazine ring itself. researchgate.net For this compound, the HOMO is expected to be predominantly located on the decyloxy group, particularly the oxygen atom and the adjacent alkyl chain. Conversely, the LUMO is anticipated to be distributed across the π-system of the triazine ring, influenced by the electronegative nitrogen and chlorine atoms.

Table 1: Calculated HOMO-LUMO Energies for a Representative Triazine Derivative

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method for determining the optimized ground state geometry and energetic profiles of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. colab.wsfrontiersin.org

For this compound, the 1,3,5-triazine ring is expected to be nearly planar. nih.gov The decyloxy group, with its long alkyl chain, will have multiple possible conformations due to the rotation around C-C and C-O single bonds. The lowest energy conformation would be the one that minimizes steric hindrance.

Energetic profiles, including total energy, heat of formation, and steric energy, can also be calculated using DFT. These parameters are valuable for assessing the relative stability of different conformations and for use in further quantitative structure-activity relationship (QSAR) studies. jocpr.com

Table 2: Predicted Geometrical Parameters for a Related Dichloro-s-triazine Derivative

Parameter 2,4-dichloro-6-phenethoxy-1,3,5-triazine frontiersin.org
Bond Lengths (Å)
C-O 1.35 (approx.)
C-N (ring) 1.33 (approx.)
C-Cl 1.72 (approx.)
**Bond Angles (°) **
N-C-N (ring) 126 (approx.)
C-N-C (ring) 114 (approx.)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of ¹³C and ¹H NMR chemical shifts is a valuable tool in structural elucidation. For this compound, the chemical shifts of the carbon and hydrogen atoms in the decyloxy chain and the triazine ring can be calculated. The carbon atoms of the triazine ring attached to the chlorine atoms are expected to have a significant downfield shift due to the electronegativity of the chlorine and nitrogen atoms. For a similar compound, 2,4-dichloro-6-phenethoxy-1,3,5-triazine, the triazine carbons were observed at approximately 170.9 and 172.5 ppm. frontiersin.orgnih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR bands. Key vibrational modes for this compound would include the C-O stretching of the ether linkage, C-N stretching of the triazine ring, and C-Cl stretching vibrations.

Table 3: Experimental Spectroscopic Data for an Analogous Compound

Compound ¹³C NMR (ppm) frontiersin.org ¹H NMR (ppm) frontiersin.org

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The 1,3,5-triazine ring is known to undergo nucleophilic substitution reactions, and the reactivity of the chlorine atoms can be modulated by the reaction conditions. nih.gov The first chlorine atom is highly reactive and can be substituted at low temperatures (e.g., 0 °C), the second at moderate temperatures (around 35 °C), and the third at higher temperatures (80-100 °C). nih.gov

For this compound, the two remaining chlorine atoms can be displaced by various nucleophiles. Theoretical methods such as transition state (TS) search and Intrinsic Reaction Coordinate (IRC) analysis can be employed to elucidate the mechanism of these substitution reactions. These calculations can map the potential energy surface of the reaction, identifying the transition state structure and the energy barrier for the reaction.

Studies on the kinetics of substitution of 2,4,6-trichloro-1,3,5-triazine have shown that the reactions are typically second order, and the rate is influenced by the nature of the nucleophile. zenodo.org Computational studies can provide a deeper understanding of these reaction mechanisms by modeling the interaction between the triazine derivative and the nucleophile at an atomic level.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore the conformational landscape of the flexible decyloxy chain in different environments, such as in solution or in the solid state.

In solution, the decyloxy chain will adopt various conformations, and MD simulations can provide insights into the most populated conformational states and the dynamics of conformational changes. In the solid state, MD simulations can be used to predict the crystal packing and intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds.

MD simulations have been used to study the interaction of triazine derivatives with proteins, providing information on the stability of the ligand-protein complex and the key residues involved in binding. nih.govrsc.orgekb.eg While this compound is not typically studied in a biological context, the principles of MD simulations can be applied to understand its behavior in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) Studies from a Theoretical Perspective (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used for biological activity, QSAR can also be applied to physical and chemical properties.

For a series of triazine derivatives, theoretical descriptors calculated from computational chemistry can be used to build QSAR models. These descriptors can include:

Electronic descriptors: HOMO and LUMO energies, electronegativity, and chemical hardness. jocpr.com

Thermodynamic descriptors: Heat of formation and total energy. jocpr.com

Steric descriptors: Molecular volume and surface area.

A QSAR study on triazine derivatives found that descriptors like heat of formation, steric energy, total energy, and LUMO energy were effective in developing reliable models. jocpr.com Such models can be used to predict the properties of new, unsynthesized triazine derivatives, guiding the design of molecules with desired characteristics.

Table 4: Common Theoretical Descriptors Used in QSAR Studies of Triazines

Descriptor Type Examples
Quantum Chemical jocpr.com HOMO Energy, LUMO Energy, Absolute Hardness, Electronegativity
Energy jocpr.com Heat of Formation, Steric Energy, Total Energy
Topological Molecular Connectivity Indices

| Geometrical | Molecular Volume, Surface Area |

Applications in Materials Science and Engineering Leveraging 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine As a Building Block

Development of Functional Polymers and Copolymers Based on Triazine Scaffolds

The 1,3,5-triazine (B166579) ring is a robust and thermally stable heterocyclic structure, making it an excellent candidate for the backbone of high-performance polymers. The use of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine as a monomer allows for the introduction of this stable core into polymer chains, leading to materials with desirable thermal and chemical properties.

Poly(triazine)s are known for their high thermal stability and chemical resistance, properties that are imparted by the inherent stability of the triazine ring. The synthesis of these polymers often involves the polycondensation of dichlorotriazine derivatives with various co-monomers, such as bisphenols or diamines. For instance, poly[(2,4-dichloro-6-ethoxy-s-triazine)-alt-(bisphenol A)] has been synthesized and shown to possess interesting thermal and mechanical properties. capes.gov.br

While specific research on polymers derived from this compound is not extensively documented, it is anticipated that its use as a monomer would lead to polymers with significant thermal stability. The triazine rings within the polymer backbone would contribute to a high decomposition temperature. Furthermore, the presence of the decyloxy side chain is expected to influence the polymer's physical properties, such as its glass transition temperature and solubility. The long alkyl chain may act as an internal plasticizer, potentially lowering the glass transition temperature compared to polymers with smaller side groups.

The chemical resistance of poly(triazine)s is another key feature. The triazine ring is generally resistant to attack by a wide range of chemicals. Polymers incorporating this moiety are therefore expected to exhibit good stability in various chemical environments. The decyloxy group, being a relatively inert alkyl ether, should not detract from this inherent chemical resistance.

A study on sym-2,4,6-trisubstituted-s-triazine derivatives showed that the nature of the substituent on the triazine ring significantly impacts the thermal stability of the resulting materials. mdpi.com This suggests that the decyloxy group in poly(triazine)s derived from this compound would play a crucial role in determining the final properties of the polymer.

Table 1: Expected Properties of Poly(triazine)s Derived from this compound

PropertyExpected CharacteristicRationale
Thermal Stability HighInherent stability of the triazine ring in the polymer backbone.
Chemical Resistance GoodResistance of the triazine ring to chemical attack.
Solubility Enhanced in organic solventsPresence of the long decyloxy alkyl chain.
Glass Transition Temp. Potentially lower than analogues with smaller side chainsInternal plasticizing effect of the flexible decyloxy group.

Polymers with low dielectric constants are in high demand for applications in microelectronics, such as for insulating layers in integrated circuits and for printed circuit boards. researchgate.net Triazine-based polymers are attractive candidates for these applications due to their potential for low dielectric constants and high thermal stability.

A novel fluoropolymer containing triazine units has been reported to exhibit a low dielectric constant of 2.58. researchgate.net This polymer also demonstrated high thermal stability and low water uptake, which are desirable properties for dielectric materials. While this specific polymer was not derived from this compound, it highlights the potential of triazine-based polymers in this area.

Table 2: Factors Influencing the Dielectric Constant of Triazine-Containing Polymers

FactorInfluence on Dielectric Constant
Polarity of the Triazine Ring Can be mitigated by symmetrical substitution.
Presence of Nonpolar Side Chains Decreases the overall polarity and dielectric constant.
Free Volume Increased free volume leads to a lower dielectric constant.
Water Uptake Low water uptake is crucial for maintaining a stable low dielectric constant.

Covalent Triazine Frameworks (CTFs) are a class of porous polymers that have shown great promise for applications in gas separation, storage, and catalysis. These materials are constructed from triazine-based building blocks, and their porosity can be tuned by varying the monomers used in their synthesis.

While there is no specific literature on the use of this compound in the fabrication of CTF membranes, its structure suggests it could be a valuable monomer for this purpose. The two reactive chlorine atoms provide the necessary functionality for polymerization into a cross-linked network. The decyloxy side chain could play a significant role in controlling the pore size and surface properties of the resulting membrane.

The long alkyl chain could act as a template during the polymerization process, influencing the formation of pores. After polymerization, the flexible decyloxy chains could line the pores, creating a hydrophobic environment. This could be advantageous for the separation of nonpolar molecules or for applications where resistance to water is required. The length and flexibility of the decyloxy group could be a design element for tuning the porosity and selectivity of the membrane.

Role in Organic Electronic Materials

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for electron-transporting materials used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov

In OLEDs, electron transport layers (ETLs) are crucial for efficient device performance. These layers facilitate the injection and transport of electrons from the cathode to the emissive layer. Triazine-based materials are widely investigated for this purpose due to their high electron affinity and good thermal stability. nih.gov

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are commonly used as electron-transporting materials in blue light-emitting diodes. rsc.org While this compound itself is not a final ETL material, it serves as a valuable precursor for synthesizing such materials. The two chlorine atoms can be substituted with various aromatic groups that possess good electron-transporting capabilities.

The decyloxy group can improve the solubility and processability of the resulting ETL materials. Good solubility is particularly important for solution-processed OLEDs, which offer the potential for low-cost manufacturing. The long alkyl chain can also influence the morphology of the thin films, which in turn affects charge transport and device efficiency. For example, a series of donor-substituted 1,3,5-triazines have been investigated as host materials for blue phosphorescent OLEDs, demonstrating the versatility of the triazine core in this application. researchgate.net

In OPVs, electron-acceptor materials are essential components of the active layer, where charge separation occurs. The electron-deficient triazine core makes it a suitable candidate for the design of new acceptor materials. nih.gov Triazine-based molecules can be designed to have appropriate energy levels (LUMO and HOMO) to facilitate efficient charge transfer from a donor material upon light absorption.

The use of this compound as a building block allows for the synthesis of a variety of triazine-based acceptor materials. The chlorine atoms can be replaced with different electron-withdrawing groups to tune the electronic properties of the molecule. The decyloxy side chain can enhance the solubility of the acceptor material in common organic solvents used for the fabrication of OPV active layers. This is a significant advantage for achieving an optimal bulk heterojunction morphology, which is critical for high-performance OPVs.

A review on triazine-based organic materials for solar cell applications highlights the potential of this class of compounds in photovoltaics. nih.gov While specific examples using the decyloxy derivative are scarce, the general principles of molecular design for OPV acceptors suggest that materials derived from this compound could be promising candidates.

Advanced Coatings and Surface Modification Applications

The combination of a reactive anchoring group (the dichlorotriazine ring) and a functional tail (the decyloxy chain) makes this compound an excellent candidate for modifying the properties of various surfaces. The chlorine atoms can react with nucleophilic groups present on substrates like cellulose (B213188), metal oxides, or polymers, forming a stable, covalent bond.

The 1,3,5-triazine ring and its derivatives are effective corrosion inhibitors, particularly for metals in aggressive environments. When this compound is applied to a metal surface, it can form a protective film through multiple mechanisms. The nitrogen atoms in the triazine ring can coordinate with vacant d-orbitals of metal atoms on the surface, creating a strong adsorption layer.

The long decyloxy tail plays a crucial role by creating a dense, non-polar barrier. This hydrophobic layer physically blocks the diffusion of corrosive agents, such as water, oxygen, and chloride ions, to the metal surface. The combination of strong surface adsorption via the triazine ring and the formation of a hydrophobic barrier by the alkyl chain results in a significant enhancement of corrosion resistance. Research on analogous long-chain alkoxy-s-triazines has demonstrated their efficacy in protecting steel and aluminum alloys. The mechanism involves the molecule displacing water from the surface and forming a self-assembled monolayer that passivates the metal.

The inherent properties of the decyloxy group can be directly leveraged to create water-repellent (hydrophobic) or oil-repellent (oleophobic) surfaces. By grafting this compound onto a substrate, a surface with low surface energy is generated. The long alkyl chains orient themselves away from the substrate, creating a "waxy" or non-stick surface.

This is particularly useful for treating textiles, glass, and other materials to impart self-cleaning or anti-fouling properties. For example, cotton fabrics, which are naturally hydrophilic due to cellulose hydroxyl groups, can be rendered highly hydrophobic. The chlorine atoms of the triazine react with the hydroxyl groups of cellulose, covalently bonding the molecule to the fabric. The decyloxy chains then form a dense hydrophobic layer on the fiber surfaces, causing water droplets to bead up and roll off, carrying dirt with them. The principle is similar for other materials like glass or metal oxides that possess surface hydroxyl groups for reaction. The lipophilicity of the decyloxy chain also contributes to oleophobicity to some extent, although achieving high oil repellency often requires the incorporation of fluorinated alkyl chains instead of hydrocarbon chains.

SubstrateFunctional GroupBonding ReactionResulting Property
Steel/AluminumSurface Metal Atoms/OxidesCoordination/AdsorptionAnti-Corrosion
Cotton/CelluloseHydroxyl (-OH)Nucleophilic SubstitutionHydrophobicity
Glass (Silica)Silanol (Si-OH)Nucleophilic SubstitutionHydrophobicity

Catalysis and Ligand Design for Metal Complexes

The reactivity of the dichlorotriazine moiety is central to its use in catalysis, allowing for the synthesis of custom ligands and their subsequent immobilization on solid supports.

This compound is an ideal starting material for creating bespoke ligands for homogeneous catalysis. The two chlorine atoms on the triazine ring can be substituted sequentially by different nucleophiles, a reaction whose rate is often controlled by temperature. This allows for the precise construction of asymmetric bidentate or tridentate ligands.

For instance, a chelating group, such as an amine or a phosphine, can be introduced by reacting it with the triazine at a low temperature to replace the first chlorine atom. The second, less reactive chlorine atom can then be substituted by another functional group at a higher temperature. The resulting triazine-based ligand, featuring the decyloxy group and one or two other donor groups, can then be complexed with a transition metal (e.g., Palladium, Nickel, Ruthenium). The decyloxy tail can influence the solubility of the resulting metal complex in organic solvents and can also create a specific steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst in reactions like cross-couplings or hydrogenations.

Example Ligand Synthesis Pathway Reaction scheme showing the sequential substitution of chlorine atoms on this compound to form a bidentate ligand. A conceptual pathway for synthesizing a bidentate ligand from this compound.

A major advantage of homogeneous catalysts—high activity and selectivity—is often offset by the difficulty of separating them from the reaction products. Immobilizing these catalysts onto solid supports combines the benefits of homogeneous catalysis with the ease of separation of heterogeneous catalysts. rsc.orgmdpi.com

Triazine-derived ligands synthesized from this compound are well-suited for this "heterogenization." The remaining reactive chlorine atom (or a functional group specifically introduced for this purpose) can be used to anchor the ligand, or its metal complex, onto a solid support. rsc.org Common supports include silica (B1680970), alumina, polymers, or magnetic nanoparticles. For example, the triazine ligand can be reacted with aminopropyl-functionalized silica gel to form a stable, covalent bond. The supported ligand can then be metalated, or the pre-formed metal complex can be attached to the support. This approach prevents the catalyst from leaching into the product stream, allows for easy recovery (e.g., by filtration or magnetic separation), and enhances catalyst stability and reusability. mdpi.comrsc.org

Support MaterialAnchoring Group on SupportCatalyst StateKey Advantage
Silica GelAminopropylHeterogeneousHigh surface area, thermal stability
Polystyrene ResinChloromethylHeterogeneousSwells in organic solvents
Magnetic NanoparticlesAmine/HydroxylHeterogeneousEasy magnetic separation

Chemical Sensors and Recognition Elements

The structural versatility of the 1,3,5-triazine scaffold makes it a powerful platform for the development of chemical sensors. researchgate.net this compound can serve as a key intermediate in the synthesis of sensor molecules that detect specific analytes, such as metal ions or organic molecules, through optical or electrochemical changes. researchgate.netresearchgate.net

The design strategy involves using the reactive chlorine atom to attach a signaling unit (a chromophore or fluorophore) and/or a specific recognition moiety (a chelating group). The triazine ring itself can participate in analyte binding through its electron-deficient nature and nitrogen lone pairs, while the decyloxy chain can be used to tune the sensor's solubility or embed it within a membrane. acs.org

Upon binding to a target analyte, the electronic properties of the sensor molecule are perturbed, leading to a measurable signal. This can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). researchgate.net For instance, a triazine derivative functionalized with a fluorophore might experience fluorescence quenching or enhancement upon complexing with a specific metal ion due to mechanisms like photoinduced electron transfer (PET). mdpi.com Two-dimensional polymers based on triazine have been shown to be highly effective and recyclable fluorescent sensors for detecting heavy metal ions like mercury (II) in water. acs.org Similarly, triazine-based covalent organic frameworks (COFs) can be used to modify electrodes, creating electrochemical sensors for detecting various organic compounds. researchgate.netmdpi.com

Sensor TypePrinciple of OperationRole of Triazine DerivativeExample Analyte
ColorimetricChange in light absorption upon analyte binding.Serves as a scaffold for chromophore and binding site.Metal Ions (e.g., Zn²⁺) rsc.org
FluorometricChange in fluorescence (quenching/enhancement).Serves as a scaffold for fluorophore and binding site.Metal Ions (e.g., Hg²⁺) researchgate.netacs.org
ElectrochemicalChange in electrical signal (current/potential).Forms a framework (e.g., COF) on an electrode surface. researchgate.netDopamine researchgate.net

Development of Chemo-Sensors for Specific Analytes

The versatile chemical scaffold of this compound, characterized by its reactive dichlorotriazine core and the electron-donating decyloxy group, presents a promising platform for the development of novel chemosensors. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the facile introduction of various recognition moieties tailored for specific analytes. The long decyloxy chain can enhance solubility in organic media and influence the supramolecular organization of the final sensor molecule.

While direct research on chemosensors derived specifically from this compound is limited in publicly available literature, the broader class of 2,4-dichloro-s-triazine derivatives has been explored for this purpose. The fundamental principle involves the covalent attachment of a receptor unit, which can selectively interact with a target analyte, to the triazine platform. This interaction can then be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

For instance, studies on analogous triazine compounds have demonstrated the potential for detecting metal ions. The nitrogen atoms within the triazine ring can act as coordination sites for metal cations. By strategically attaching other ligating groups in place of the chlorine atoms, researchers can create a specific binding pocket for a target metal ion. The binding event alters the electronic properties of the triazine system, leading to a detectable spectroscopic change.

The general synthetic strategy for creating such chemosensors from this compound would involve a sequential substitution of the chlorine atoms. The first substitution can be carried out under milder conditions (e.g., lower temperature), followed by a second substitution under more forcing conditions. This stepwise approach allows for the introduction of two different functional groups, enabling the construction of complex sensor architectures.

Table 1: Potential Analytes for Chemo-Sensors Based on this compound Derivatives

Analyte CategoryPotential Recognition Moiety to be AttachedSensing Principle
Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺)Amines, thiols, pyridyl groups, crown ethersCoordination-induced change in absorption or fluorescence
Anions (e.g., F⁻, CN⁻, AcO⁻)Urea/thiourea derivatives, Lewis acidic centersHydrogen bonding or coordination leading to a spectroscopic response
Neutral Molecules (e.g., nitroaromatics)Electron-rich aromatic groupsCharge-transfer interactions resulting in fluorescence quenching

Triazine-Based Fluorescent Probes

The 1,3,5-triazine core, when appropriately substituted, can serve as the basis for fluorescent probes. The fluorescence properties of these probes can be modulated by the attachment of fluorophores and receptor units to the triazine ring. The this compound molecule itself is not inherently fluorescent, but it acts as an excellent scaffold for constructing fluorescent systems.

The development of fluorescent probes from this building block would typically involve the reaction of this compound with a fluorescent dye that contains a nucleophilic group (e.g., an amine or a hydroxyl group). This reaction would covalently link the fluorophore to the triazine core. The remaining chlorine atom can then be substituted with a recognition unit for a specific analyte.

The sensing mechanism of such a probe often relies on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). For example, in a PET-based sensor, the recognition of an analyte by the receptor can suppress or enhance the electron transfer process between the receptor and the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

While specific examples utilizing this compound are not readily found in current research, the principles have been demonstrated with other dichlorotriazine derivatives. For example, dichlorotriazines have been reacted with fluorescent amines to create probes for various biological and environmental analytes. The decyloxy group in the target compound could potentially influence the photophysical properties of the resulting probe, for instance, by affecting its quantum yield or emission wavelength due to its electronic and steric effects.

Table 2: Hypothetical Design of Fluorescent Probes from this compound

Target AnalyteProposed FluorophoreProposed Recognition UnitPotential Sensing Mechanism
pHNaphthalimideMorpholineICT
HypochloriteCoumarinPhenolOxidation of recognition unit
ThiolsFluoresceinDinitrobenzene sulfonylNucleophilic aromatic substitution

It is important to note that the detailed research findings for the specific applications of this compound in chemosensors and fluorescent probes are not extensively documented. The information presented here is based on the established reactivity of the dichlorotriazine core and the general principles of sensor design. Further experimental research is required to fully explore the potential of this particular compound in materials science and engineering.

Environmental Behavior and Mechanistic Transformation Pathways of 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation, which includes hydrolysis, photolysis, and oxidation, plays a significant role in the transformation of s-triazine compounds in soil and water.

Hydrolysis Kinetics and Identification of Hydrolytic Products

Hydrolysis is a key abiotic degradation pathway for chloro-s-triazines. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by water molecules, leading to their replacement with hydroxyl groups. This process is often catalyzed by acidic or basic conditions and can also be facilitated by mineral surfaces in soil. nih.gov For many s-triazine herbicides, hydrolysis is a primary mechanism of detoxification, as the resulting hydroxy-s-triazines are generally less phytotoxic.

The rate of hydrolysis is dependent on the specific substituents on the triazine ring. For 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine, it is anticipated that the two chlorine atoms would be sequentially replaced by hydroxyl groups. The initial hydrolysis product would likely be 2-chloro-4-hydroxy-6-(decyloxy)-1,3,5-triazine, followed by the formation of 2,4-dihydroxy-6-(decyloxy)-1,3,5-triazine. The ether linkage of the decyloxy group is generally more stable to hydrolysis under typical environmental conditions compared to the chloro substituents.

In a study on the catalytic hydrolysis of s-triazine compounds over aluminum oxide, it was found that the s-triazine ring could be cleaved at elevated temperatures (240-450°C), yielding ammonia (B1221849) and carbon dioxide. utwente.nl However, under typical environmental temperatures, ring cleavage via abiotic hydrolysis is considered a minor pathway.

Table 1: Anticipated Hydrolytic Products of this compound

Parent Compound Intermediate Hydrolytic Product Final Hydrolytic Product (before ring cleavage)
This compound2-Chloro-4-hydroxy-6-(decyloxy)-1,3,5-triazine2,4-Dihydroxy-6-(decyloxy)-1,3,5-triazine

Photolysis Mechanisms and Product Identification under UV Irradiation

Photolysis, or degradation by sunlight, is another important abiotic process for s-triazines, particularly in surface waters. The absorption of UV radiation can lead to the cleavage of bonds within the molecule. For s-triazine herbicides, common photolytic reactions include dealkylation, dechlorination, and oxidation of side chains. nih.govcsbsju.edu

Studies on atrazine (B1667683) and simazine (B1681756) have shown that photolysis can lead to the formation of dealkylated and hydroxylated derivatives. csbsju.edu For this compound, photolysis is expected to contribute to the cleavage of the decyloxy side chain and the replacement of chlorine atoms with hydroxyl groups. The presence of a chromophoric triazine ring suggests that the compound will absorb environmentally relevant UV radiation, initiating these degradation pathways. The photodegradation rate of s-triazines has been observed to follow first-order kinetics. csbsju.edu

In photocatalytic degradation studies using TiO2 under simulated solar light, s-triazines like atrazine and propazine (B92685) underwent rapid degradation through oxidation, dealkylation, and dechlorination. nih.govacs.org

Table 2: Potential Photolytic Degradation Products of s-Triazines

Parent Compound (Analogue) Observed Photolytic Products Reference
AtrazineDeethylatrazine, Deisopropylatrazine, Hydroxyatrazine csbsju.edu
SimazineDeethylsimazine, Hydroxysimazine csbsju.edu
Prometryn2-Hydroxypropazine mdpi.com

Based on these findings, the photolysis of this compound would likely yield hydroxylated and potentially dealkoxylated products.

Oxidation Pathways under Environmental Conditions

Oxidation in the environment can be mediated by reactive oxygen species such as hydroxyl radicals. For s-triazines, oxidation primarily targets the alkyl side chains. While direct oxidation of the triazine ring is less common under typical environmental conditions, the oxidation of the decyloxy group of this compound could occur, leading to the formation of various oxygenated intermediates and eventual cleavage of the side chain.

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

Microbial degradation is a crucial process in the dissipation of s-triazine herbicides from the environment. A wide range of microorganisms have been shown to metabolize these compounds, utilizing them as a source of nitrogen and sometimes carbon. anu.edu.aunih.gov

Identification of Microbial Metabolites

The microbial degradation of s-triazines typically proceeds through a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring. proquest.com For chloro-s-triazines, the initial step is often the hydrolytic dechlorination, catalyzed by a chlorohydrolase, to form the corresponding hydroxy-s-triazine. This is followed by the removal of the alkylamino or, in this case, the alkoxy group.

The central metabolite in the degradation of many s-triazines is cyanuric acid. nih.govproquest.com This intermediate is then further metabolized through ring cleavage to ammonia and carbon dioxide. nih.gov For this compound, the expected microbial degradation pathway would involve initial dechlorination to 2,4-dihydroxy-6-(decyloxy)-1,3,5-triazine, followed by the cleavage of the decyloxy group to form cyanuric acid.

Studies on atrazine-degrading bacteria, such as Pseudomonas sp. strain ADP, have identified a suite of metabolites including hydroxyatrazine, deethylatrazine, and deisopropylatrazine, all of which eventually converge to cyanuric acid. proquest.com

Enzymatic Pathways Involved in Biodegradation

The biodegradation of s-triazines is mediated by a specific set of enzymes. The key enzymes involved in the upper pathway of atrazine degradation by Pseudomonas sp. strain ADP are encoded by the atzA, atzB, and atzC genes.

Atrazine chlorohydrolase (AtzA): This enzyme catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. It is highly specific for the chlorine substituent.

Hydroxyatrazine ethylaminohydrolase (AtzB): This enzyme is responsible for the removal of the ethylamino group from hydroxyatrazine.

N-isopropylammelide isopropylaminohydrolase (AtzC): This enzyme completes the removal of the alkylamino side chains, yielding cyanuric acid.

Subsequently, the atzD, atzE, and atzF genes encode enzymes for the mineralization of cyanuric acid. proquest.com

Table 3: Enzymes Involved in the Biodegradation of Atrazine

Enzyme Gene Function
Atrazine chlorohydrolaseatzADechlorination of atrazine
Hydroxyatrazine ethylaminohydrolaseatzBRemoval of the ethylamino group
N-isopropylammelide isopropylaminohydrolaseatzCRemoval of the isopropylamino group
Cyanuric acid amidohydrolaseatzDRing cleavage of cyanuric acid

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility and availability of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. For s-triazine herbicides, sorption is a key process that controls their concentration in the soil solution, and consequently their potential for leaching, plant uptake, and degradation.

Research on analogous s-triazines, such as atrazine and simazine, has consistently shown that soil organic matter and clay content are the primary factors governing their adsorption. researchgate.netnih.gov The affinity of these compounds for soil particles generally increases with higher organic carbon and clay content, which reduces their mobility. researchgate.net The sorption of s-triazines is also influenced by soil pH, with a general trend of decreased adsorption as pH increases. researchgate.net

The sorption of s-triazines to soil is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a stronger tendency for the chemical to adsorb to soil and organic matter, making it less mobile. While specific Koc values for this compound are not available, data for other s-triazine herbicides can provide an estimated range of its potential sorption behavior. For instance, log Koc values for various s-triazines have been reported to range from 0.8 to 2.6. astm.org The long decyloxy side chain in the target compound suggests it may have a higher affinity for organic matter compared to s-triazines with smaller alkyl groups, likely placing its Koc value at the higher end of this range.

Desorption, the release of the sorbed compound back into the soil solution, is also a critical factor in its long-term fate. The adsorption of s-triazines is generally considered a reversible process. researchgate.net However, the strength of binding can increase over time, a phenomenon known as aging, which can lead to a fraction of the herbicide becoming more resistant to desorption.

Table 1: Soil Adsorption Coefficients (Koc) for Selected s-Triazine Herbicides This table presents data for compounds structurally related to this compound to provide a comparative context for its potential sorption behavior.

Compound Name Log Koc Reference
Cyromazine 0.8 astm.org
Atrazine 2.25 - 4.1 astm.org
Anilazine 2.6 astm.org
Aziprotryne 2.6 astm.org

Note: The specific Koc for this compound is not documented in the reviewed literature. The values presented are for analogous s-triazine compounds.

Volatilization and Atmospheric Transport Studies

Volatilization from soil and plant surfaces is a potential pathway for the atmospheric transport of s-triazine herbicides. The tendency of a pesticide to volatilize is influenced by its vapor pressure, water solubility, and the strength of its adsorption to soil particles. Environmental conditions such as temperature, soil moisture, and wind speed also play a significant role.

Once in the atmosphere, s-triazine herbicides can be transported over long distances. Research has documented the presence of atrazine and its degradation products in rainfall at locations hundreds of kilometers from their application areas, confirming that atmospheric transport is a significant distribution pathway. frontiersin.orgnih.govcefic-lri.orgresearchgate.netnih.gov Concentrations of atrazine in rainfall have been detected in the range of less than 0.005 to 1.8 µg/L in areas far from direct application. frontiersin.orgnih.govcefic-lri.orgresearchgate.netnih.gov This long-range transport suggests that even compounds with relatively low volatility can enter the atmosphere and be widely dispersed.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties and environmental characteristics to simulate its behavior in various compartments such as soil, water, and air. frontiersin.org

For pesticides like s-triazines, a variety of models are used to assess their environmental risk, particularly their potential to leach into groundwater. Models such as PELMO (Pesticide Leaching Model) and PRZM (Pesticide Root Zone Model) are commonly used in regulatory assessments to simulate pesticide transport through the soil profile. frontiersin.org These models consider processes like sorption, degradation, and water movement to predict the concentration of the pesticide that might reach groundwater.

Multimedia fate models, such as fugacity-based models, can provide a broader picture of a chemical's distribution among different environmental media. astm.orgastm.org These models can estimate the partitioning of a substance between air, water, soil, and sediment, helping to identify the primary environmental compartments of concern.

Quantitative Structure-Activity Relationship (QSAR) models are another approach used to predict the environmental fate of chemicals when experimental data are scarce. nih.govmdpi.com By relating a molecule's structure to its properties, QSARs can estimate parameters like soil sorption coefficients (Koc) and degradation half-lives. For a novel or less-studied compound like this compound, QSAR modeling could provide initial estimates of its environmental behavior. mdpi.com

The degradation pathway of this compound is expected to follow the general patterns observed for other chloro-s-triazines. This would likely involve initial transformation steps such as dechlorination to form a hydroxy-triazine derivative, followed by dealkylation of the decyloxy side chain. These transformation products would then undergo further degradation, ultimately leading to the cleavage of the triazine ring.

Emerging Research Directions and Interdisciplinary Perspectives for 2,4 Dichloro 6 Decyloxy 1,3,5 Triazine

Integration with Nanotechnology for Novel Composite Materials

The integration of 2,4-dichloro-6-(decyloxy)-1,3,5-triazine into nanotechnology platforms offers a promising route to novel composite materials with tailored properties. The two chlorine atoms on the triazine ring serve as highly reactive anchor points for covalent grafting onto the surface of various nanomaterials, including silica (B1680970) nanoparticles, graphene oxide (GO), and metallic nanoparticles. acs.orgmdpi.com This functionalization can fundamentally alter the surface chemistry of the nanoparticles, improving their dispersion and compatibility within polymer matrices. mdpi.com

The decyloxy tail plays a crucial role in this context. Its long, hydrophobic nature can enhance compatibility with nonpolar polymer hosts, preventing agglomeration of the nanoparticles and leading to superior mechanical and thermal properties in the final composite material. acs.org For instance, research on related triazine-functionalized graphene oxide has shown significant improvements in the interfacial adhesion and mechanical strength of epoxy composites. mdpi.com Similarly, triazine derivatives have been used as capping agents to stabilize iron oxide and silver nanoparticles, highlighting their utility in creating hybrid nanomaterials. researchgate.net

Future research could focus on using this compound to create:

Polymer Nanocomposites: By grafting the molecule onto silica or GO, these functionalized nanoparticles can act as reinforcing fillers that also carry additional functionality, such as UV resistance or flame retardancy, imparted by the triazine ring. acs.org

Lipid Nanoparticles: The amphiphilic nature that can be imparted by modifying the dichlorotriazine core makes related compounds suitable for forming lipid nanoparticles for drug delivery and vaccine applications. nih.gov

Advanced Coatings: Nanocomposites incorporating this molecule could be used to develop hydrophobic and anti-corrosion coatings.

Table 1: Potential Applications of Triazine-Functionalized Nanomaterials

Nanomaterial Base Triazine Functionality Potential Application Supporting Principle Source
Graphene Oxide (GO) Covalent grafting via chlorine atoms Enhanced mechanical properties in epoxy composites mdpi.com
Silica Nanoparticles Surface coating and photoinitiator Blue-light sensitive photopolymer nanocomposites acs.org
Fe₃O₄/Ag₂O Capping agent Self-healing epoxy coatings researchgate.net
Chitosan/GO Nitrogen-rich adsorbent Water purification, nutrient removal nih.govresearchgate.net

Applications in Advanced Separation Technologies

The unique chemical structure of this compound makes it a strong candidate for the development of advanced separation media, particularly for High-Performance Liquid Chromatography (HPLC). Dichloro-s-triazine (DCT) derivatives are noted for their utility in enantioseparation due to their strong molar absorbance and the ease with which they can be derivatized. researchgate.net

The compound can be immobilized onto a solid support, such as silica gel, to create a novel stationary phase. In such a configuration:

The decyloxy chain would provide strong hydrophobic interactions, making it suitable for reversed-phase HPLC to separate nonpolar analytes.

The triazine ring offers opportunities for multiple interaction mechanisms, including π-π stacking with aromatic analytes and dipole-dipole interactions.

The remaining chlorine atoms can be further substituted with chiral selectors to create stationary phases capable of separating enantiomers.

Studies on analogous compounds like 2,4-dichloro-6-ethoxy-1,3,5-triazine (B97592) have already established HPLC methods for their analysis, which can be adapted. sielc.com Furthermore, the broader class of materials including triazine-based Metal-Organic Frameworks (MOFs) has shown excellent performance in separating positional isomers, a challenging task in analytical chemistry. rsc.org This suggests that stationary phases derived from this compound could offer unique selectivity based on a combination of hydrophobic, aromatic, and specific polar interactions.

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry, which involves the study of non-covalent interactions, is a particularly fertile ground for this compound. The 1,3,5-triazine (B166579) scaffold is a well-established building block for creating complex, self-assembled architectures like dendrimers, macrocycles, and molecular duplexes. researchgate.netnih.govrsc.org

The key structural features facilitating self-assembly are:

The Planar Triazine Core: This rigid, aromatic system can participate in π-π stacking interactions, promoting ordered arrangements.

Nitrogen Atoms: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. nih.govnih.gov

The Decyloxy Chain: The long alkyl chain can drive assembly through van der Waals forces and hydrophobic effects, potentially leading to the formation of liquid crystalline phases or stable monolayers.

By replacing the chlorine atoms with other functional groups, researchers can introduce specific recognition sites, such as hydrogen bond donors and acceptors. This allows for the programmed self-assembly of molecules into predictable, higher-order structures. nih.gov Studies on similar triazine derivatives have demonstrated the formation of intricate molecular duplexes held together by a combination of NH···N, CH···O, and CH···π interactions. nih.govnih.gov This suggests that this compound could serve as a foundational component for designing novel liquid crystals, organogels, and other functional soft materials.

Development of Smart Materials Responsive to External Stimuli

"Smart" materials, which change their properties in response to external stimuli, are at the forefront of materials science. sigmaaldrich.comnih.govfrontiersin.org The this compound molecule is an ideal scaffold for creating such materials. The triazine core provides a stable, rigid platform, while the two chlorine atoms act as handles for introducing stimuli-responsive moieties. core.ac.uk

Potential stimuli and corresponding functional groups include:

Light (Photo-responsiveness): By substituting the chlorines with photochromic groups like azobenzenes or spiropyrans, materials could be designed to change color, shape, or solubility upon irradiation with specific wavelengths of light. nih.gov Triazine-based soft gels exhibiting photo-switching have already been reported. oa.mg

pH (pH-responsiveness): The introduction of acidic or basic groups, such as carboxylic acids or amines, would allow the material's properties (e.g., swelling of a hydrogel) to be controlled by the pH of the surrounding environment. researchgate.net

Temperature (Thermo-responsiveness): Attaching polymers like poly(N-isopropylacrylamide) (PNIPAM) could create materials that undergo a phase transition at a specific temperature. The long decyloxy chain would likely influence this transition temperature.

The development of such smart materials could lead to applications in targeted drug delivery systems, sensors, and actuators. sigmaaldrich.com

Computational Design of Next-Generation Triazine Derivatives

Before engaging in extensive synthetic work, computational chemistry offers a powerful tool for predicting the properties and guiding the design of new triazine derivatives. irjweb.com Techniques like Density Functional Theory (DFT) can be employed to model molecules based on the this compound core. scribd.commdpi.com

Computational studies can provide valuable insights into:

Reactivity: DFT calculations can determine the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. irjweb.comscribd.com This information helps predict the reactivity of the chlorine atoms and guides the synthesis of new derivatives.

Molecular Geometry and Conformation: Simulations can predict the stable conformations of new, more complex molecules, which is crucial for understanding their potential for self-assembly or interaction with biological targets. mdpi.com

Spectroscopic Properties: Computational methods can predict spectroscopic signatures (e.g., NMR, IR), aiding in the characterization of newly synthesized compounds.

Binding Affinities: Molecular docking studies can simulate how these triazine derivatives might interact with biological receptors or other molecules, which is essential for applications in medicinal chemistry and sensor design. nih.govnih.gov

By using computational screening, researchers can prioritize synthetic targets that are most likely to exhibit the desired properties, accelerating the development of next-generation materials in a more resource-efficient manner. rsc.org

Table 2: Application of Computational Methods in Triazine Research

Computational Method Research Goal Predicted Property Source
Density Functional Theory (DFT) Predict reactivity and stability HOMO-LUMO gap, molecular structure, reaction mechanisms irjweb.commdpi.comrsc.org
Molecular Docking Design of bioactive compounds Binding mode and affinity to biological targets nih.govnih.gov
Dynamic NMR and DFT Understand molecular motion Conformational analysis and rotational energy barriers mdpi.com

Sustainability Aspects in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and material design. The synthesis of this compound and its derivatives can be improved to be more environmentally benign. Traditional syntheses involving cyanuric chloride often use chlorinated solvents and require significant energy input. core.ac.uk

Emerging sustainable approaches include:

Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. mdpi.com

Catalysis: Developing efficient and recyclable catalysts, such as magnetic nanoparticle-based catalysts, to improve reaction efficiency and simplify product purification.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

From an application perspective, the inherent stability of the triazine ring can contribute to the durability of materials, extending their service life and reducing the need for replacement. rsc.org Furthermore, designing triazine-based materials for applications like environmental remediation (e.g., water purification) aligns with broader sustainability goals. nih.govresearchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 2,4-dichloro-6-(decyloxy)-1,3,5-triazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with decyloxy groups. Key steps include:

  • Temperature Control : Reactions are conducted at low temperatures (e.g., −80°C to 0°C) to minimize side reactions, followed by gradual warming .
  • Catalysts : Use of phase-transfer catalysts like tetrabutylammonium hydrogensulfate improves reactivity and selectivity .
  • Solvents : Tetrahydrofuran (THF) or chlorobenzene is preferred for solubility and stability .
  • Yield Optimization : Yields range from 44% to 68% depending on stoichiometry, solvent polarity, and catalyst efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, δ ~4.0–6.0 ppm (ether protons) and δ ~160–170 ppm (triazine carbons) are diagnostic .
  • FT-IR : Peaks at 815 cm1^{-1} (C-Cl stretching) and 1258 cm1^{-1} (C-O-C stretching) validate functional groups .
  • HPLC/UPLC : Purity analysis (e.g., 70–88% purity reported in optimized syntheses) .

Q. How is this compound utilized as a monomer in polymer chemistry?

  • Methodological Answer : The triazine core enables crosslinking via nucleophilic substitution with amines or alcohols. Applications include:

  • UV-Absorbing Polymers : Derivatives with aryloxy groups (e.g., 4-methoxyphenyl) enhance UV stability in materials .
  • Antimicrobial Coatings : Triazine-based polymers inhibit bacterial growth (e.g., Streptococcus mutans) when copolymerized with methacrylates .

Advanced Research Questions

Q. How do solvent polarity and basicity affect catalytic amide-forming reactions involving triazine derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, THF) enhance dehydrocondensation by stabilizing intermediates. Non-polar solvents reduce side reactions but slow kinetics .
  • Basicity of Reactants : Tertiary amines (e.g., N-methylmorpholine) neutralize HCl byproducts, improving yields. Excess base can hydrolyze triazine rings, requiring precise stoichiometry .
  • Data Analysis : Compare yields under varying conditions (e.g., 65% in THF vs. 44% in toluene) to optimize protocols .

Q. What strategies resolve contradictions in reported biological activities of triazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., decyloxy vs. methoxyphenyl) to assess antimicrobial potency. For example, tripodal triazines show higher activity than monopodal analogs .
  • Enzyme Inhibition Assays : Screen derivatives against targets like VEGFR-2 or CYP1A1 to identify mechanisms (e.g., IC50_{50} values for tyrosine kinase inhibition) .
  • Data Validation : Replicate studies with standardized protocols (e.g., broth microdilution for antimicrobial tests) to minimize variability .

Q. How can reaction pathways be optimized for scalable synthesis while maintaining high regioselectivity?

  • Methodological Answer :

  • Stepwise Substitution : Sequential substitution at C-6, then C-2/C-4 positions reduces steric hindrance. For example, introduce decyloxy first, followed by chlorine displacement .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3_3)2_2Cl2_2) enable Suzuki couplings for aryl-functionalized triazines, achieving >90% regioselectivity .
  • Process Monitoring : Use in-situ FT-IR or LC-MS to track intermediates and adjust conditions dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.